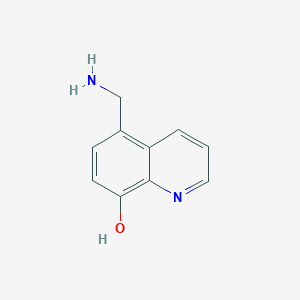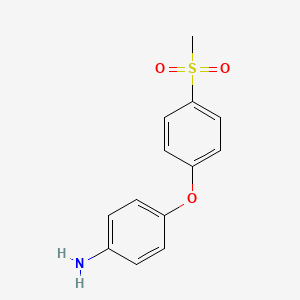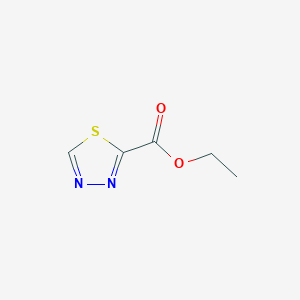
1-(Bromométhyl)-2-isopropylbenzène
Vue d'ensemble
Description
1-(Bromomethyl)-2-isopropylbenzene, also known as α-bromo-2-isopropylbenzyl bromide, is an organic compound with the molecular formula C10H13Br. This compound is a derivative of benzene, where a bromomethyl group and an isopropyl group are attached to the benzene ring. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications.
Applications De Recherche Scientifique
1-(Bromomethyl)-2-isopropylbenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and resins with specific properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is used in the manufacture of specialty chemicals and as a reagent in chemical processes.
Méthodes De Préparation
The synthesis of 1-(Bromomethyl)-2-isopropylbenzene typically involves the bromination of 2-isopropylbenzyl alcohol. One common method is to react 2-isopropylbenzyl alcohol with hydrobromic acid (HBr) in the presence of a dehydrating agent such as sulfuric acid (H2SO4). The reaction proceeds as follows:
C10H14O+HBr→C10H13Br+H2O
In industrial settings, the production of 1-(Bromomethyl)-2-isopropylbenzene can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields.
Analyse Des Réactions Chimiques
1-(Bromomethyl)-2-isopropylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive and can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2R), and thiols (SHR). For example, reacting with sodium hydroxide (NaOH) can yield 2-isopropylbenzyl alcohol.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form 2-isopropylbenzyl alcohol.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-2-isopropylbenzene primarily involves its reactivity as an electrophile. The bromomethyl group is highly susceptible to nucleophilic attack, making it a valuable intermediate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)-2-isopropylbenzene can be compared with other similar compounds such as benzyl bromide, 1-bromo-2-methylbenzene, and 1-bromo-4-isopropylbenzene. While these compounds share similar reactivity due to the presence of the bromomethyl group, 1-(Bromomethyl)-2-isopropylbenzene is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, making it suitable for specific applications in organic synthesis and material science.
Similar Compounds
- Benzyl bromide (C7H7Br)
- 1-Bromo-2-methylbenzene (C7H7Br)
- 1-Bromo-4-isopropylbenzene (C9H11Br)
Propriétés
IUPAC Name |
1-(bromomethyl)-2-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFHEXAXUHCTBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630630 | |
| Record name | 1-(Bromomethyl)-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103324-37-4 | |
| Record name | 1-(Bromomethyl)-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)













